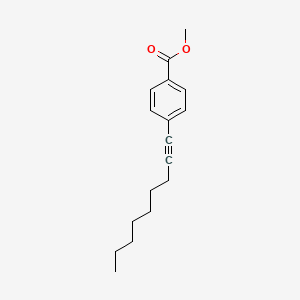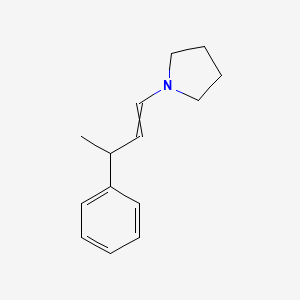
1-(3-Phenylbut-1-en-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylbut-1-en-1-yl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenylbutenyl group
Preparation Methods
The synthesis of 1-(3-Phenylbut-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with a suitable phenylbutenyl precursor. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the carbon-carbon bond between the pyrrolidine ring and the phenylbutenyl group . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
1-(3-Phenylbut-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Phenylbut-1-en-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its structure may be optimized to enhance its efficacy and reduce side effects.
Industry: In industrial applications, it can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Phenylbut-1-en-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(3-Phenylbut-1-en-1-yl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in the substituents attached to it.
Phenylbutenyl derivatives: These compounds have the phenylbutenyl group but differ in the other functional groups present.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the phenylbutenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
651718-34-2 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-(3-phenylbut-1-enyl)pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-13(14-7-3-2-4-8-14)9-12-15-10-5-6-11-15/h2-4,7-9,12-13H,5-6,10-11H2,1H3 |
InChI Key |
AIPBZJKMHFZEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CN1CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


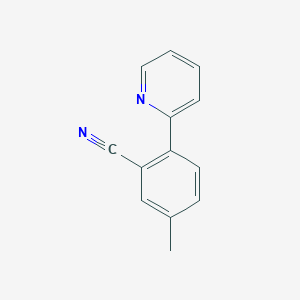
![5-[4-(Methylsulfanyl)phenyl]pentanoic acid](/img/structure/B12532831.png)
![O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate](/img/structure/B12532832.png)
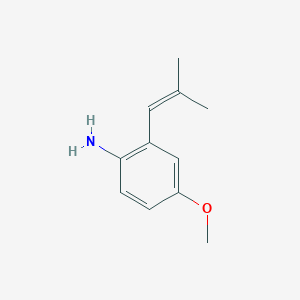
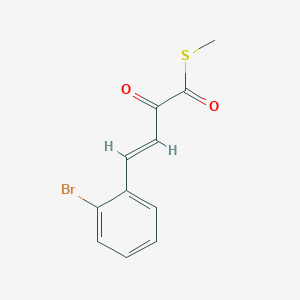
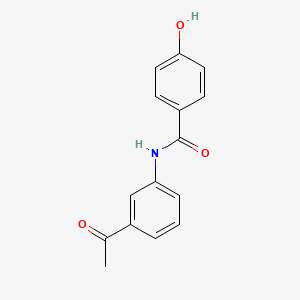
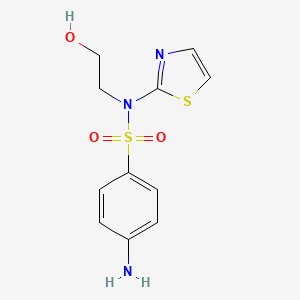
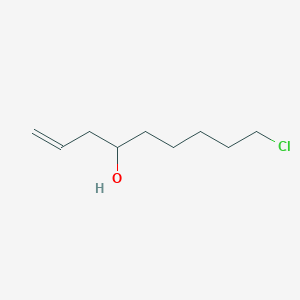
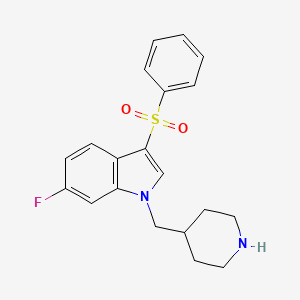
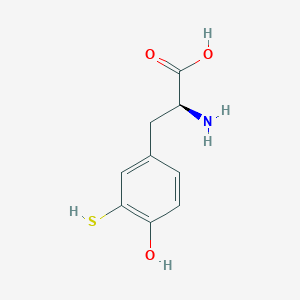
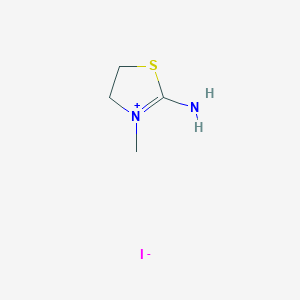
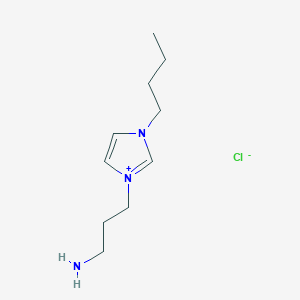
![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
